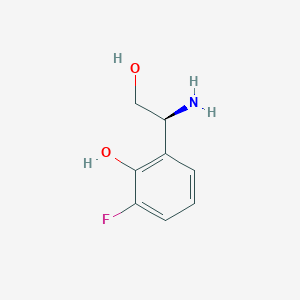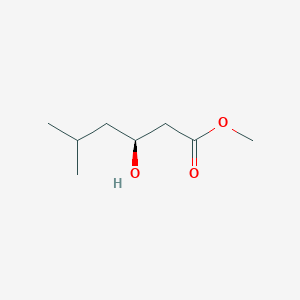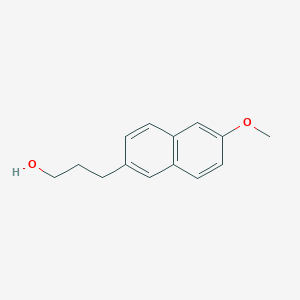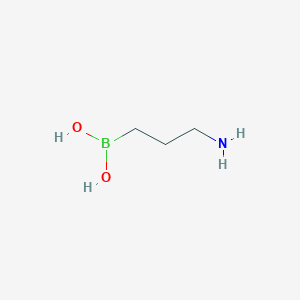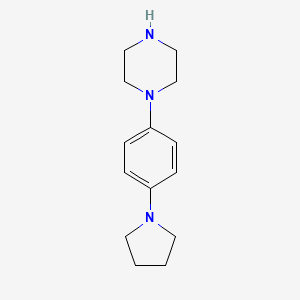
2-(3-Fluoro-5-methylphenyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluoro-5-methylphenyl)propan-2-amine is an organic compound that belongs to the class of phenylpropanamines. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to a propan-2-amine moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methylphenyl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group of 3-Fluoro-5-methylbenzaldehyde is subjected to reductive amination using ammonia or an amine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Fluoro-5-methylphenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Fluoro-5-methylbenzoic acid or 3-Fluoro-5-methylbenzyl alcohol.
Reduction: Formation of 2-(3-Fluoro-5-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanamines depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-Fluoro-5-methylphenyl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Fluoro-5-methylphenyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the activity of certain enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Fluorophenyl)propan-2-amine
- 2-(3-Methylphenyl)propan-2-amine
- 2-(4-Fluoro-5-methylphenyl)propan-2-amine
Uniqueness
2-(3-Fluoro-5-methylphenyl)propan-2-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14FN |
|---|---|
Poids moléculaire |
167.22 g/mol |
Nom IUPAC |
2-(3-fluoro-5-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-7-4-8(10(2,3)12)6-9(11)5-7/h4-6H,12H2,1-3H3 |
Clé InChI |
UROSNXWCDVKTRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
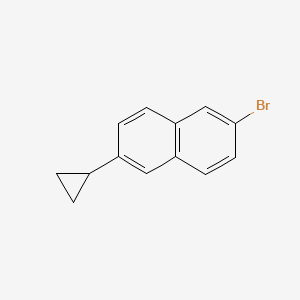
![4-{3-Oxospiro[3.3]heptan-1-yl}benzoicacid](/img/structure/B13591932.png)


![3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13591948.png)
